Samsca

Description

Properties

IUPAC Name |

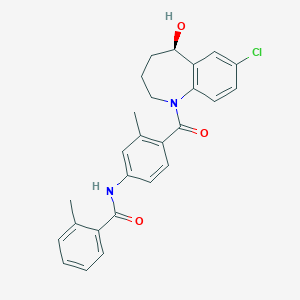

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332136 | |

| Record name | Samsca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331947-66-1, 150683-30-0 | |

| Record name | Tolvaptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolvaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samsca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLVAPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aquaretic Revolution: A Technical Guide to the Renal Mechanism of Action of Samsca (Tolvaptan)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Samsca (tolvaptan), a selective vasopressin V2 receptor antagonist, with a focus on its profound effects on renal physiology. Tolvaptan (B1682983) represents a significant therapeutic advance in the management of euvolemic and hypervolemic hyponatremia, offering a targeted approach to electrolyte-free water excretion. This document provides a comprehensive overview of the underlying signaling pathways, quantitative clinical data, and detailed experimental methodologies relevant to the study of this unique aquaretic agent.

Core Mechanism of Action: Selective V2 Receptor Antagonism

This compound's primary mechanism of action is its potent and selective antagonism of the vasopressin V2 receptor, predominantly located on the basolateral membrane of the principal cells in the renal collecting ducts.[1][2] Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), normally binds to these V2 receptors to promote water reabsorption and concentrate urine.[3] Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting the downstream signaling cascade that facilitates water reabsorption.[1][3] This selective blockade leads to an increase in electrolyte-free water excretion, a process termed "aquaresis," which raises serum sodium concentrations.[2]

The affinity of tolvaptan for the V2 receptor is approximately 1.8 times that of native AVP, and it exhibits a 29-fold greater selectivity for the V2 receptor over the V1a receptor.[4] This high selectivity minimizes off-target effects such as changes in blood pressure that are associated with V1a receptor modulation.[5]

The V2 Receptor Signaling Cascade and its Inhibition by Tolvaptan

The binding of AVP to the V2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[6][7] Tolvaptan disrupts this pathway at its inception.

The key steps in this signaling pathway and tolvaptan's point of intervention are as follows:

-

AVP Binding and G-Protein Activation: AVP binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6]

-

AQP2 Phosphorylation and Trafficking: PKA then phosphorylates specific serine residues on AQP2-containing vesicles and other target proteins, a critical step that promotes the trafficking and fusion of these vesicles with the apical membrane.[6]

-

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid into the bloodstream, following the osmotic gradient.[6]

Tolvaptan, by competitively blocking AVP binding to the V2 receptor, prevents the activation of this entire cascade.[1][3] This leads to a decrease in intracellular cAMP levels, reduced PKA activity, and consequently, the prevention of AQP2 translocation to the apical membrane.[7][8] The collecting duct thus remains relatively impermeable to water, resulting in the excretion of a large volume of dilute urine and a subsequent increase in serum sodium concentration.[2]

Quantitative Data from Clinical Trials

The efficacy of tolvaptan in correcting hyponatremia has been demonstrated in several key clinical trials. The following tables summarize the quantitative data from the pivotal SALT-1, SALT-2, and EVEREST trials.

| Table 1: Change in Serum Sodium in the SALT-1 and SALT-2 Trials | |

| Trial | Tolvaptan Group |

| SALT-1 | |

| Baseline Serum Sodium (mEq/L, mean) | 129.0 |

| Change in Average Daily Serum Sodium AUC from Baseline to Day 4 (mEq/L) | 4.1 |

| Change in Average Daily Serum Sodium AUC from Baseline to Day 30 (mEq/L) | 6.2 |

| SALT-2 | |

| Baseline Serum Sodium (mEq/L, mean) | 129.1 |

| Change in Average Daily Serum Sodium AUC from Baseline to Day 4 (mEq/L) | 4.8 |

| Change in Average Daily Serum Sodium AUC from Baseline to Day 30 (mEq/L) | 6.8 |

Data sourced from the Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) trials.[2][4][5][9]

| Table 2: Renal Function Parameters in the EVEREST Trial | |

| Parameter | Tolvaptan Group |

| Change in Serum Creatinine (B1669602) from Baseline to Day 7 or Discharge (mg/dL, mean) | +0.03 |

| Change in Blood Urea Nitrogen from Baseline to Day 7 or Discharge (mg/dL, mean) | +1.9 |

| Change in Body Weight from Baseline to Day 7 or Discharge (kg, mean) | -2.4 |

Data from the Efficacy of Vasopressin Antagonism in Heart Failure: Outcome Study with Tolvaptan (EVEREST) trial.[10][11]

Experimental Protocols

The characterization of vasopressin V2 receptor antagonists like tolvaptan relies on a combination of in vitro and in vivo experimental protocols.

Protocol 1: V2 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the V2 receptor.

Materials:

-

Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Test Compound: Tolvaptan or other unlabeled antagonists.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.

-

Filtration Plate: 96-well glass fiber filter plate.

-

Scintillation Counter.

Methodology:

-

Incubation: In a 96-well plate, combine cell membranes, [³H]-AVP (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a saturating concentration of unlabeled AVP are added.

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: V2 Receptor cAMP Functional Assay

This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the V2 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human V2 receptor.

-

Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).

-

Test Compound: Tolvaptan.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit, for example, one based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Seeding: Seed the V2 receptor-expressing cells into a 96- or 384-well plate and culture until they reach the desired confluency.

-

Antagonist Pre-incubation: Remove the culture medium and add the test compound (tolvaptan) at various concentrations in stimulation buffer. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the V2 receptor agonist (AVP or dDAVP) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.

Protocol 3: Measurement of Urinary Aquaporin-2 (U-AQP2) Excretion

This method quantifies the amount of AQP2 excreted in the urine, which can serve as a biomarker for the action of vasopressin and its antagonists.[12][13]

Materials:

-

Urine Samples: Collected from subjects at baseline and after administration of the test compound.

-

Centrifuge.

-

Antibodies: A specific primary antibody against AQP2 and a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

SDS-PAGE and Western Blotting Equipment.

-

Chemiluminescence or Fluorescence Imaging System.

-

Protein Assay Kit.

-

Creatinine Assay Kit.

Methodology:

-

Urine Sample Preparation: Centrifuge the urine samples to pellet any cellular debris. The supernatant is used for the assay.

-

Protein Concentration and Creatinine Measurement: Determine the total protein concentration and creatinine concentration of each urine sample to normalize the AQP2 levels.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of total urinary protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-AQP2 antibody.

-

Wash the membrane and then incubate with the secondary antibody.

-

-

Detection: Detect the AQP2 protein bands using a chemiluminescence or fluorescence imaging system.

-

Quantification: Quantify the intensity of the AQP2 bands using densitometry software.

-

Data Normalization: Normalize the AQP2 signal to the urinary creatinine concentration to account for variations in urine dilution. The results are typically expressed as AQP2/creatinine ratio.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: V2 Receptor Signaling Pathway and Tolvaptan's Point of Inhibition.

Caption: General Experimental Workflow for V2 Receptor Antagonist Development.

References

- 1. benchchem.com [benchchem.com]

- 2. SALT 1 and 2: Tolvaptan shows promise in hyponatremia [medscape.com]

- 3. Comparison of three methods to quantify urinary aquaporin-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolvaptan use in cancer patients with hyponatremia due to the syndrome of inappropriate antidiuretic hormone: a post hoc analysis of the SALT-1 and SALT-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. Urinary aquaporin-2 levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rationale and design of the multicenter, randomized, double-blind, placebo-controlled study to evaluate the Efficacy of Vasopressin antagonism in Heart Failure: Outcome Study with Tolvaptan (EVEREST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urinary excretion of aquaporin-2 in humans: a potential marker of collecting duct responsiveness to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of Tolvaptan: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and synthetic pathways of the selective vasopressin V2 receptor antagonist, Tolvaptan (B1682983).

Introduction

Tolvaptan, a pioneering therapeutic agent, represents a significant advancement in the management of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Developed by Otsuka Pharmaceutical Co., Ltd. in Japan, it functions as a selective, competitive antagonist of the vasopressin V2 receptor.[1] This technical guide provides a comprehensive overview of the discovery of Tolvaptan, its mechanism of action, and the intricate details of its chemical synthesis, tailored for researchers, scientists, and professionals in drug development.

The Genesis of Tolvaptan: A Journey of Discovery

The development of Tolvaptan, also known as OPC-41061, stemmed from extensive research into non-peptide vasopressin receptor antagonists.[2] The journey began after early peptide-based antagonists exhibited paradoxical agonist effects in human studies during the 1970s. Otsuka Pharmaceutical embarked on a mission to develop orally active, non-peptide antagonists, leading to the synthesis of a precursor compound, mozavaptan (B1181) (OPC-31260).[3] Further molecular refinement of mozavaptan ultimately led to the discovery of Tolvaptan.

While the broader discovery is attributed to Otsuka Pharmaceutical, a seminal 1999 paper in Bioorganic & Medicinal Chemistry by Kazumi Kondo and his colleagues from Otsuka's research institutes provides a deep insight into the molecular design and synthesis of Tolvaptan. This publication laid the groundwork for its subsequent development and clinical success.

Tolvaptan's journey from laboratory to clinic was marked by key regulatory milestones. It was first approved by the U.S. Food and Drug Administration (FDA) on May 19, 2009, under the brand name Samsca for the treatment of clinically significant hypervolemic and euvolemic hyponatremia.[1] Recognizing its potential in a different therapeutic area, the FDA later approved Tolvaptan under the brand name Jynarque in April 2018 to slow the progression of kidney function decline in adults with rapidly progressing ADPKD.[1]

Mechanism of Action: Selective Vasopressin V2 Receptor Blockade

Tolvaptan exerts its therapeutic effects by selectively blocking the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[4] Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating the body's water balance. By binding to V2 receptors, vasopressin initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.

Tolvaptan competitively inhibits the binding of vasopressin to the V2 receptor, thereby preventing the translocation of aquaporin-2 channels.[4] This inhibition of water reabsorption leads to an increase in the excretion of electrolyte-free water, a process known as aquaresis.[5] Unlike traditional diuretics, Tolvaptan's mechanism does not significantly affect the excretion of sodium and other electrolytes.[6]

dot

Chemical Synthesis of Tolvaptan

The chemical synthesis of Tolvaptan is a multi-step process that has been described in various patents and scientific literature. The following is a representative synthetic route, compiled from published methods.

Synthesis Workflow

dot

Detailed Experimental Protocols

The following protocols are representative of the key steps in the synthesis of Tolvaptan.

Step 1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate J)

-

Materials: 1-(4-Amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, 2-methylbenzoyl chloride, triethylamine (B128534), dichloromethane (B109758).

-

Procedure: To a solution of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine in dichloromethane, triethylamine is added. The mixture is cooled in an ice bath, and a solution of 2-methylbenzoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]

Step 2: Synthesis of Tolvaptan (Final Product)

-

Materials: 7-Chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, sodium borohydride (B1222165), methanol.

-

Procedure: The keto-intermediate from the previous step is dissolved in methanol. Sodium borohydride is added portion-wise to the solution at room temperature. The reaction is stirred until completion. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as dichloromethane. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude Tolvaptan. The final product is purified by recrystallization from a suitable solvent system, such as methanol/water, to afford Tolvaptan as a white solid.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for Tolvaptan.

Table 1: Receptor Binding Affinity of Tolvaptan

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (V1a/V2) |

| Human Vasopressin V2 | 1.1 | 29 |

| Human Vasopressin V1a | 32 |

Data sourced from literature.[9][10]

Table 2: Pharmacokinetic Properties of Tolvaptan (Single Oral Dose)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |

| Elimination Half-life (t1/2) | ~12 hours |

| Protein Binding | >99% |

| Metabolism | Primarily via CYP3A4 |

Data compiled from various pharmacokinetic studies.[1][11][12]

Table 3: Pharmacodynamic Effects of Tolvaptan in Healthy Volunteers (Single 60 mg Oral Dose)

| Parameter | Change from Baseline |

| Urine Volume (24h) | Significant Increase |

| Free Water Clearance | Significant Increase |

| Serum Sodium Concentration | Increase within normal range |

Data based on clinical trial results in healthy subjects.[13]

Conclusion

Tolvaptan stands as a testament to the power of targeted drug design and persistent research. Its discovery by Otsuka Pharmaceutical has provided a valuable therapeutic option for patients with hyponatremia and ADPKD. The selective antagonism of the vasopressin V2 receptor offers a unique mechanism of action that addresses the underlying pathophysiology of these conditions. The chemical synthesis of Tolvaptan, while complex, has been optimized for large-scale production, ensuring its availability to patients worldwide. This technical guide has provided a comprehensive overview of the discovery, mechanism, and synthesis of this important medication, offering a valuable resource for the scientific community.

References

- 1. Tolvaptan - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN106883175A - A kind of preparation method of tolvaptan - Google Patents [patents.google.com]

- 4. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Otsuka Pharmaceutical Factory launches a vasopressin V₂-receptor antagonist "Tolvaptan OD tablets 7.5 mg Otsuka"|News Release | Otsuka Pharmaceutical Factory [otsukakj.jp]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 9. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions | MDPI [mdpi.com]

- 12. Frontiers | Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis [frontiersin.org]

- 13. Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research and Development of Tolvaptan: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) (OPC-41061) is a selective, orally bioavailable vasopressin V₂ receptor antagonist.[1][2] It represents a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia and has become the first approved treatment to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1] Its mechanism of action, centered on promoting electrolyte-free water excretion (aquaresis), directly counteracts the effects of arginine vasopressin (AVP) in the renal collecting ducts.[1][3] This guide provides a comprehensive overview of the core preclinical research that underpinned the development of tolvaptan, detailing its pharmacodynamics, pharmacokinetics, and safety profile, along with the key experimental protocols that validated its therapeutic potential.

Mechanism of Action

Tolvaptan exerts its therapeutic effect by competitively blocking the binding of AVP to the vasopressin V₂ receptor, located primarily on the basolateral membrane of collecting duct cells in the kidney.[3][4] This antagonism prevents the AVP-induced signaling cascade that leads to water reabsorption.

In the normal physiological state, AVP binding to the V₂ receptor, a Gs protein-coupled receptor, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4] The insertion of AQP2 channels increases membrane permeability to water, facilitating its reabsorption from the tubular fluid back into circulation.

In pathologies like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or ADPKD, this pathway is dysregulated. In ADPKD, elevated cAMP levels are implicated in promoting both cyst cell proliferation and fluid secretion into the cysts.[1][5]

Tolvaptan, by acting as a selective V₂ receptor antagonist, directly inhibits this entire cascade at its origin. It blocks AVP binding, thereby preventing the increase in intracellular cAMP, the activation of PKA, and the subsequent translocation of AQP2 channels.[1][2] This leads to a decrease in water reabsorption, an increase in urine water excretion, a decrease in urine osmolality, and a consequent increase in serum sodium concentrations.[3]

Pharmacodynamics

In Vitro Receptor Binding and Functional Activity

The initial characterization of tolvaptan (OPC-41061) involved assessing its binding affinity and selectivity for vasopressin receptor subtypes, as well as its functional impact on the downstream signaling molecule, cAMP. These studies were crucial in establishing its specific V₂ antagonist profile.

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Kᵢ) | Human V₂ | Human | 0.43 ± 0.06 nM | [6] |

| Human V₁ₐ | Human | 12.3 ± 0.8 nM | [6] | |

| Rat V₂ | Rat | 1.33 ± 0.30 nM | [6] | |

| Rat V₁ₐ | Rat | 325 ± 41 nM | [6] | |

| Selectivity (V₁ₐ Kᵢ / V₂ Kᵢ) | Human | Human | ~29-fold | [1][6] |

| Rat | Rat | ~244-fold | [6] | |

| Functional Activity (IC₅₀) | AVP-induced cAMP production | Human | ~0.1 nM |

Table 1: In Vitro Pharmacodynamic Properties of Tolvaptan.

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of tolvaptan for human and rat V₂ and V₁ₐ receptors.

-

Receptor Source: Membranes prepared from HeLa cells stably transfected to express cloned human AVP V₂ or V₁ₐ receptors.

-

Radioligand: Tritiated arginine vasopressin ([³H]AVP) was used as the competitive ligand.

-

Procedure:

-

Cell membranes were incubated in a buffered solution containing a fixed concentration of [³H]AVP.

-

Increasing concentrations of unlabeled tolvaptan (or AVP for comparison) were added to compete for binding sites.

-

The mixture was incubated to allow binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters, representing bound [³H]AVP, was measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of tolvaptan that inhibits 50% of the specific [³H]AVP binding (IC₅₀) was calculated. The Kᵢ value was then derived using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1][6]

2. cAMP Functional Assay:

-

Objective: To measure tolvaptan's ability to antagonize AVP-induced cAMP production.

-

Cell Line: Human V₂-receptor-expressing HeLa cells or primary human ADPKD cyst epithelial cells were used.

-

Procedure:

-

Cells were cultured to confluence in multi-well plates.

-

Cells were pre-incubated for approximately 30 minutes with varying concentrations of tolvaptan.

-

A fixed concentration of AVP (e.g., 10⁻⁹ M) was then added to stimulate cAMP production for an additional 15 minutes.

-

The reaction was stopped, and the cells were lysed.

-

Intracellular cAMP levels were quantified using a competitive enzyme immunoassay (EIA) or similar detection method.

-

-

Data Analysis: The concentration of tolvaptan that caused a 50% inhibition (IC₅₀) of the AVP-stimulated cAMP response was determined. Studies confirmed that tolvaptan had no intrinsic V₂ receptor agonist activity.[1]

In Vivo Efficacy in Animal Models

The therapeutic potential of tolvaptan was evaluated in several key preclinical animal models, primarily focusing on its aquaretic effects in hyponatremia and its disease-modifying properties in polycystic kidney disease.

| Model | Species | Key Findings | Doses | Reference |

| Acute Hyponatremia | Rat | Dose-dependent aquaresis, increased plasma sodium, reduced mortality from 47% to 0% at the highest dose. | 1, 3, 10 mg/kg, oral | [3][7][8] |

| Chronic Hyponatremia | Rat | Gradual normalization of plasma sodium (from ~110 mEq/L to healthy levels), improved organ water content. | 0.25 to 8 mg/kg, oral | [8][9] |

| Polycystic Kidney Disease (PCK Rat) | Rat | Decreased kidney weight, reduced cyst and fibrosis volume, inhibition of Ras/MAPK signaling. | 0.005% in diet | [1][10] |

| Pacing-Induced Heart Failure | Dog | Dose-dependent increase in urine volume and free water clearance, reduced cardiac preload without affecting renal function. | 0.3, 1, 3, 10 mg/kg, oral | [3] |

Table 2: Summary of Tolvaptan Efficacy in Preclinical Animal Models.

1. Rat Model of Hyponatremia:

-

Objective: To assess tolvaptan's ability to correct low serum sodium and improve outcomes.

-

Induction of Hyponatremia:

-

Acute Model: Rats were implanted with subcutaneous osmotic minipumps continuously infusing a vasopressin V₂ agonist, dDAVP (10 ng/h). This was combined with forced water loading (e.g., 5-10% of body weight, intragastrically, twice daily) to induce rapidly progressive, severe hyponatremia.[7][8][9]

-

Chronic Model: A lower dose of dDAVP (1 ng/h) was infused via osmotic minipump, and rats were given a liquid diet as their sole source of food and water. This method induced a stable, severe hyponatremia (~110 mEq/L) over several days.[8][9]

-

-

Treatment Protocol: Tolvaptan was administered orally (p.o.) once daily at doses ranging from 1 to 10 mg/kg in the acute model and 0.25 to 8 mg/kg in the chronic model.

-

Endpoint Measurement: Key parameters measured included plasma sodium concentration, urine volume, urine osmolality, organ water content (in the chronic model), and survival (in the acute model).

2. Polycystic Kidney Disease (PCK) Rat Model:

-

Objective: To evaluate tolvaptan's effect on the progression of polycystic kidney disease.

-

Animal Model: The PCK (polycystic kidney) rat is an orthologous genetic model of autosomal recessive polycystic kidney disease (ARPKD) that also shares features with ADPKD. These rats spontaneously develop progressive renal and hepatic cysts.[11]

-

Treatment Protocol: PCK rats were treated for extended periods (e.g., 8 weeks), starting at a young age (e.g., 4-6 weeks). Tolvaptan was incorporated directly into the standard rat chow at a concentration of approximately 0.005% to 0.1%.[10][12]

-

Endpoint Measurement: Efficacy was assessed by measuring the two-kidney-weight to body-weight ratio, quantifying the cyst volume density and fibrosis via histological analysis, and measuring biochemical markers of renal function like blood urea (B33335) nitrogen (BUN).

Pharmacokinetics

Preclinical pharmacokinetic studies in rats and dogs characterized the absorption, distribution, metabolism, and excretion (ADME) profile of tolvaptan. These studies revealed rapid absorption and extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme.[4]

| Parameter | Rat | Dog | Reference |

| Absolute Oral Bioavailability | ~16.0% | ~14.6% | [3] |

| Tₘₐₓ (Time to Peak Concentration) | 1 - 3 hours | 1 - 3 hours | [4] |

| Protein Binding | ≥ 97.2% | ≥ 97.2% | [13] |

| Metabolism | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) | [4] |

| Primary Excretion Route | Fecal (via biliary route) | Fecal | [4][13] |

| Half-life (t₁/₂) (Single Dose) | 4 - 6 hours | Not specified | [4] |

Table 3: Summary of Preclinical Pharmacokinetic Parameters for Tolvaptan.

-

ADME Studies: Studies were conducted using ¹⁴C-labeled tolvaptan administered orally to rats. Radioactivity was measured in plasma, tissues, urine, and feces over time to determine absorption, distribution, and excretion pathways. Results showed rapid absorption and extensive distribution to tissues like the gastrointestinal tract and liver, with low penetration into the central nervous system. The primary route of elimination was fecal, via biliary excretion.[13]

-

Pharmacokinetic Analysis: Following single or multiple oral doses in rats and dogs, blood samples were collected at various time points. Plasma concentrations of tolvaptan were measured using validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) methods. Standard noncompartmental analysis was used to calculate key parameters like Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life.[3][14]

Preclinical Safety and Toxicology

A comprehensive set of safety pharmacology and toxicology studies was performed to evaluate the safety profile of tolvaptan prior to human trials. The findings generally indicated that observed toxicities were extensions of the drug's potent aquaretic pharmacology.

| Study Type | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Single Dose Toxicity | Rat, Dog | Single Dose | >2000 mg/kg | Not lethal at the highest dose tested. | [15] |

| Chronic Toxicity | Rat (Male) | 26 weeks | 1000 mg/kg/day | No target organ toxicity. Expected pharmacological effects (increased water consumption/urine output). | [3][15] |

| Chronic Toxicity | Rat (Female) | 26 weeks | 100 mg/kg/day | Mortality at high doses due to dehydration, resolved with supplemental water. | [3] |

| Chronic Toxicity | Dog | 52 weeks | 1000 mg/kg/day | No target organ toxicity. | [15] |

| Reproductive Toxicity | Rabbit | Organogenesis | - | Teratogenicity (e.g., brachymelia, cleft palate) observed at 1000 mg/kg/day, a dose that was also maternally toxic. | [3][15] |

| Genotoxicity | In vitro / In vivo | - | Not Applicable | Negative in bacterial reverse mutation, chromosomal aberration, and micronucleus assays. | [3][15] |

| Carcinogenicity | - | - | Not Applicable | Not carcinogenic. | [15] |

Table 4: Summary of Preclinical Safety and Toxicology Findings for Tolvaptan.

-

Safety Pharmacology: Core studies evaluated the effects of tolvaptan on the central nervous, cardiovascular, and respiratory systems. No adverse effects were noted on these vital functions.[3][15]

-

Chronic Toxicology: Rats (26 weeks) and dogs (52 weeks) received daily oral doses of tolvaptan up to 1000 mg/kg/day. The studies involved comprehensive clinical observations, body weight measurements, food/water consumption, hematology, clinical chemistry, urinalysis, and extensive histopathological examination of all major organs. The primary findings were related to the aquaretic effect of the drug, and no specific target organ toxicity was identified at these high doses.[3][15]

Conclusion

The preclinical development of tolvaptan was built upon a robust foundation of in vitro and in vivo studies that successfully characterized its mechanism, efficacy, and safety. Pharmacodynamic studies established it as a potent and highly selective vasopressin V₂ receptor antagonist. Efficacy was demonstrated in well-established animal models of hyponatremia and polycystic kidney disease, providing a strong rationale for its clinical investigation. The pharmacokinetic profile was well-defined, and comprehensive toxicology studies revealed a favorable safety margin, with most effects being extensions of its intended pharmacology. This body of preclinical work was instrumental in guiding the successful clinical development and ultimate approval of tolvaptan as a valuable therapeutic agent for challenging renal and electrolyte disorders.

References

- 1. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolvaptan in the Treatment of Acute Hyponatremia Associated with Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model [frontiersin.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. Nonclinical safety profile of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

Samsca® (Tolvaptan): A Technical Guide to its Role as a Selective Vasopressin V2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samsca® (tolvaptan) is an orally active, selective vasopressin V2 receptor antagonist. It is primarily indicated for the treatment of clinically significant hypervolemic and euvolemic hyponatremia (serum sodium <125 mEq/L or less marked hyponatremia that is symptomatic and has resisted correction with fluid restriction), including patients with heart failure and the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1][2][3] Tolvaptan's therapeutic effect is derived from its ability to promote aquaresis, the excretion of electrolyte-free water, thereby increasing serum sodium concentrations.[4][5] This document provides a detailed technical overview of tolvaptan's mechanism of action, receptor selectivity, pharmacodynamics, and the experimental protocols used to characterize its activity.

Mechanism of Action: V2 Receptor Antagonism

The primary function of the antidiuretic hormone, arginine vasopressin (AVP), is to regulate the body's water balance by promoting water reabsorption in the kidneys.[6] This action is mediated through the vasopressin V2 receptors, which are G-protein coupled receptors located on the basolateral membrane of the collecting duct cells in the kidneys.[6][7]

1.1 The Native V2 Receptor Signaling Pathway

When AVP binds to the V2 receptor, it activates a Gs protein, which in turn stimulates adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[8][9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels.[8][10] This phosphorylation event triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[8] The insertion of AQP2 channels into the membrane increases its permeability to water, facilitating the reabsorption of free water from the tubular fluid back into the bloodstream.[6]

1.2 Tolvaptan's Antagonistic Action

Tolvaptan (B1682983) functions as a competitive antagonist at the V2 receptor.[11] It binds to the V2 receptor, effectively blocking the binding of native AVP.[9][11] This antagonism prevents the activation of the downstream signaling cascade, inhibiting the AVP-induced production of cAMP.[9][11][12] Consequently, the translocation and insertion of AQP2 water channels into the apical membrane are prevented.[6] The result is a decrease in water reabsorption from the collecting ducts, leading to an increase in free water excretion (aquaresis), a reduction in urine osmolality, and a subsequent rise in serum sodium concentration.[4][11]

Quantitative Data: Receptor Selectivity and Pharmacodynamics

Tolvaptan's efficacy is rooted in its high affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes, such as the V1a receptor, which is associated with vasoconstriction.[12][13]

Table 1: Receptor Binding Affinity of Tolvaptan

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (V1a Ki / V2 Ki) | Reference |

| Human V2 | 0.43 nM | \multirow{2}{*}{~29-fold} | [14] |

| Human V1a | 12.3 nM | [14] |

Lower Ki values indicate higher binding affinity.

The clinical effect of this selective antagonism is a potent aquaretic response without significant changes in electrolyte excretion.[4]

Table 2: Pharmacodynamic Effects of Tolvaptan in Healthy Subjects (Single Dose)

| Parameter | Placebo | Tolvaptan (60-480 mg) | Onset of Action | Peak Effect | Reference |

| Change in Serum Na+ (0-24h) | Minimal | ↑ 4-6 mEq/L | \multirow{3}{}{2-4 hours} | \multirow{3}{}{4-8 hours} | [4][15] |

| Free Water Clearance (0-24h) | Baseline | ↑ ~6 mL/min | [15] | ||

| Urine Volume (0-72h) | Baseline | Dose-dependent increase | [15] |

Table 3: Clinical Efficacy in Hyponatremia (SALT-1 & SALT-2 Trials)

| Parameter | Placebo | Tolvaptan (15-60 mg/day) | P-value | Reference |

| Change in Serum Na+ AUC (Day 4) | 0.8 | 4.9 | <0.001 | [2] |

| Change in Serum Na+ AUC (Day 30) | 1.4 | 6.2 | <0.001 | [2] |

AUC = Area under the curve for serum sodium concentration.

Experimental Protocols

The characterization of a selective antagonist like tolvaptan involves specific in vitro assays to determine its binding affinity and functional potency.

3.1 Radioligand Binding Assay for Ki Determination

This competitive binding assay quantifies the affinity of a test compound (tolvaptan) for a specific receptor (V2) by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) are cultured, harvested, and homogenized in a cold lysis buffer. The cell membranes are isolated by centrifugation and resuspended in an appropriate assay buffer.[16]

-

Competitive Binding: In a multi-well plate, a fixed concentration of a radiolabeled AVP analog (e.g., [³H]-Arginine Vasopressin) and a fixed amount of the prepared cell membranes are added to each well.[16]

-

Antagonist Incubation: Increasing concentrations of unlabeled tolvaptan are added to the wells.[16]

-

Equilibrium & Separation: The plate is incubated to allow the binding to reach equilibrium. The bound and free radioligands are then separated, typically by rapid filtration through a glass fiber filter that traps the membranes.[16]

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[16]

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the tolvaptan concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of tolvaptan that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

3.2 cAMP Functional Assay for IC50 Determination

This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP, providing a measure of its functional potency.

Methodology:

-

Cell Culture: Cells expressing the human V2 receptor are plated in a multi-well plate and allowed to adhere.[16]

-

Antagonist Pre-incubation: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17] Serial dilutions of tolvaptan are added to the wells, and the cells are pre-incubated.[16][17]

-

Agonist Stimulation: A fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the V2 receptors.[16][17]

-

Incubation: The plate is incubated for a specific time to allow for cAMP production.

-

Cell Lysis & Measurement: The cells are lysed to release the intracellular cAMP. The cAMP concentration in the lysate is then measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[16]

-

Data Analysis: The cAMP levels are plotted against the logarithm of the tolvaptan concentration. The data are fitted to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of tolvaptan required to inhibit the AVP-stimulated cAMP production by 50%.[16]

Conclusion

This compound (tolvaptan) is a potent and highly selective vasopressin V2 receptor antagonist. Its mechanism of action is centered on the competitive blockade of AVP binding at the V2 receptor in the renal collecting ducts. This antagonism inhibits the cAMP-mediated signaling pathway responsible for the insertion of aquaporin-2 water channels, resulting in a net-free water excretion, or aquaresis. This targeted pharmacological action effectively raises serum sodium concentrations in patients with euvolemic and hypervolemic hyponatremia. The quantitative data from binding assays and clinical trials confirm its selectivity and clinical efficacy, establishing tolvaptan as a key therapeutic agent in the management of hyponatremia.

References

- 1. Clinical Trial Efficacy | Hyponatremia & Heart Failure | this compound® (tolvaptan) [this compound.com]

- 2. Tolvaptan (this compound) for Hyponatremia: Is It Worth Its Salt? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Case Study | Symptomatic Hyponatremia in Congestive Heart Failure [this compound.com]

- 4. droracle.ai [droracle.ai]

- 5. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 7. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure [e-jcpp.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells | springermedizin.de [springermedizin.de]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. ccjm.org [ccjm.org]

- 14. apexbt.com [apexbt.com]

- 15. Pharmacokinetics, pharmacodynamics, and safety of tolvaptan, a nonpeptide AVP antagonist, during ascending single-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Tolvaptan's Antagonistic Effect on Aquaporin-2 Water Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983) is an orally active, selective vasopressin V2 receptor antagonist that plays a critical role in the management of euvolemic and hypervolemic hyponatremia and in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2][3] Its therapeutic effect is rooted in its ability to promote aquaresis—the excretion of solute-free water—without significantly altering electrolyte balance.[4][5] This is achieved by directly interfering with the vasopressin-mediated trafficking and expression of aquaporin-2 (AQP2) water channels in the renal collecting ducts. This guide provides an in-depth examination of Tolvaptan's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating its effects on AQP2.

Core Mechanism of Action: V2 Receptor Antagonism

The primary function of the antidiuretic hormone, arginine vasopressin (AVP), is to regulate the body's water balance by promoting water reabsorption in the kidneys.[6] This process is mediated by the binding of AVP to the vasopressin V2 receptor (V2R), a G protein-coupled receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[2][7]

Tolvaptan functions as a competitive antagonist at the V2 receptor, with an affinity 1.8 times greater than that of native AVP.[1] By blocking the binding of AVP, Tolvaptan effectively inhibits the entire downstream signaling cascade that leads to water reabsorption.[6][8] This blockade is the cornerstone of its aquaretic effect.

The AVP-V2R Signaling Pathway

Under normal physiological conditions, the binding of AVP to the V2R initiates a signaling cascade:

-

G Protein Activation: The AVP-V2R complex activates the stimulatory G protein, Gαs.

-

Adenylyl Cyclase Activation: Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[7]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][7]

-

AQP2 Phosphorylation and Translocation: PKA then phosphorylates several proteins, most notably AQP2 at the serine 256 residue (pS256-AQP2).[9] This phosphorylation is a critical signal that triggers the translocation of AQP2-containing intracellular vesicles to the apical membrane of the collecting duct cells.[10]

-

Water Reabsorption: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream along an osmotic gradient.[5][6]

Tolvaptan's Intervention

Tolvaptan disrupts this pathway at its inception. By competitively binding to the V2 receptor, it prevents AVP from initiating the signaling cascade.[1][2] This leads to:

-

Inhibition of cAMP Production: Tolvaptan blocks the AVP-induced increase in intracellular cAMP.[8][11]

-

Prevention of AQP2 Translocation: Without the cAMP/PKA signal, AQP2-containing vesicles are not trafficked to the apical membrane.

-

Decreased AQP2 Expression: Long-term blockade of V2R signaling by Tolvaptan also leads to a downregulation of AQP2 gene and protein expression.[4][7]

The net result is a decrease in the number of functional AQP2 water channels in the apical membrane, leading to reduced water reabsorption and increased excretion of free water (aquaresis).[2][4] This raises serum sodium concentration in hyponatremic patients and reduces fluid accumulation in the cysts of ADPKD patients.[6][11]

Caption: Tolvaptan competitively blocks the V2 receptor, inhibiting the AVP-induced signaling cascade.

Quantitative Data Summary

The efficacy of Tolvaptan has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its pharmacodynamic effects on AQP2 and its clinical efficacy.

Table 1: Preclinical & Mechanistic Studies

| Parameter | Model System | Treatment | Result | Citation |

| cAMP Production | Human ADPKD Cells | 10⁻⁹ M AVP + Tolvaptan | Concentration-dependent inhibition of AVP-induced cAMP (IC₅₀ ≈ 0.2 nM) | [11][12] |

| AQP2 Phosphorylation (pS256) | MDCK Cells | dDAVP + Tolvaptan | Prevented dDAVP-induced increase in pS256-AQP2 | [13] |

| Urinary AQP2 Excretion | Cirrhotic Patients | Tolvaptan (single dose) | ↓ 45.0% at 4h; ↓ 77.0% at 8h (vs. baseline) | [14] |

| Colonic AQP2 Expression | Cirrhotic Rats | Tolvaptan (3 mg/kg) | Significantly inhibited AQP2 expression | [15] |

| Osmotic Water Permeability | MDCK Cells | dDAVP + Tolvaptan | Prevented dDAVP-induced increase in water permeability | [13] |

Table 2: Clinical Efficacy in Hyponatremia

| Study | Patient Population | Tolvaptan Dose | Key Outcome | Citation |

| SALT-1 & SALT-2 | Euvolemic/Hypervolemic Hyponatremia | 15-60 mg/day | Greater increase in serum sodium AUC vs. placebo at day 4 and day 30 | [16] |

| SALTWATER (Open-label extension) | Chronic Hyponatremia | 15-60 mg/day | Mean serum sodium increased from 130.8 mmol/L to >135 mmol/L | [17] |

| Post-authorization Study | Hyponatremia secondary to SIADH | 7.5-30 mg/day (most 15 mg) | Mean serum sodium increased from 123.2 mmol/L at baseline and stabilized after week 1 | [18] |

| Randomized Trial vs. Fluid Restriction | Moderate-Profound Hyponatremia (115-130 mmol/L) | 7.5 mg/day (titrated) | Superior to fluid restriction in raising plasma sodium over 3 days | [19] |

Table 3: Clinical Efficacy in ADPKD

| Study | Patient Population | Tolvaptan Dose | Key Outcome | Citation |

| TEMPO 3:4 | ADPKD (18-50 yrs, TKV ≥750 mL) | 60-120 mg/day (split dose) | Annual rate of TKV increase was 2.8% vs. 5.5% for placebo | [3][20] |

| TEMPO 3:4 | ADPKD (18-50 yrs, TKV ≥750 mL) | 60-120 mg/day (split dose) | Slowed decline in eGFR by ~1 mL/min/1.73 m² per year vs. placebo | [3][21] |

| REPRISE | Later-stage ADPKD (eGFR 25-65 mL/min) | 60-120 mg/day (split dose) | Change in eGFR from baseline was -2.34 mL/min/1.73 m² vs. -3.61 mL/min/1.73 m² for placebo |

Detailed Experimental Protocols

Investigating the effects of Tolvaptan on AQP2 involves a combination of in vitro and in vivo techniques to assess protein localization, expression, and physiological function.

Protocol: AQP2 Translocation via Immunofluorescence

This protocol is designed to visually assess the effect of Tolvaptan on the subcellular localization of AQP2 in a renal collecting duct cell line.

1. Cell Culture:

-

Culture Madin-Darby Canine Kidney (MDCK) cells or other suitable renal epithelial cells on permeable supports (e.g., Transwell filters) to allow for polarization.

2. Treatment:

-

Pre-incubate confluent, polarized cell monolayers with Tolvaptan (e.g., 10⁻⁸ to 10⁻⁶ M) or vehicle control for 30 minutes.[22]

-

Stimulate the cells with a V2R agonist like desmopressin (B549326) (dDAVP, e.g., 10⁻⁸ M) for 15-30 minutes.[13] Include a non-stimulated control.

3. Fixation and Permeabilization:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

4. Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate with a primary anti-AQP2 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI.

5. Imaging and Analysis:

-

Mount the permeable supports on microscope slides.

-

Visualize cells using a confocal microscope.[22]

-

Capture Z-stack images to analyze the distribution of AQP2. Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of translocation.

References

- 1. droracle.ai [droracle.ai]

- 2. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound® (tolvaptan) Mechanism of Action [this compound.com]

- 5. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 7. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary excretion of the water channel aquaporin 2 correlated with the pharmacological effect of tolvaptan in cirrhotic patients with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Tolvaptan to Treat Hyponatremia: Results from a Post-authorization Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Pro: Tolvaptan delays the progression of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical Utility and Tolerability of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Initial in vitro studies of tolvaptan's efficacy

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Tolvaptan (B1682983)

Introduction

Tolvaptan is an orally administered, nonpeptide, selective vasopressin V2 receptor (V2R) antagonist.[1] It functions by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors located in the collecting ducts of the kidneys.[1][2] This action prevents the AVP-induced signaling cascade responsible for water reabsorption, leading to an increase in free water excretion, a process known as aquaresis.[1] Its high selectivity for the V2 receptor over other vasopressin receptor subtypes, such as V1a and V1b, minimizes effects on blood pressure and adrenocorticotropic hormone (ACTH) release.[3] Initial in vitro studies were crucial in elucidating this mechanism and quantifying its efficacy, providing a strong rationale for its clinical development in treating conditions like hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2][3] This guide provides a detailed overview of the core in vitro studies that established the foundational efficacy of tolvaptan.

Mechanism of Action: V2 Receptor Antagonism

The primary mechanism of tolvaptan is the competitive antagonism of the V2 receptor. In renal collecting duct cells, AVP binding to the V2 receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Elevated cAMP activates protein kinase A (PKA), which phosphorylates serine 256 on the aquaporin-2 (AQP2) water channel.[5] This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical plasma membrane, increasing water permeability and reabsorption.[2][4] Tolvaptan effectively blocks this entire pathway at its inception by preventing AVP from binding to the V2 receptor.[1][6]

Quantitative Data on In Vitro Efficacy

Quantitative assays were fundamental in characterizing tolvaptan's potency and selectivity. The data consistently demonstrate its high affinity for the V2 receptor and its effective inhibition of the downstream signaling pathways.

Table 1: Tolvaptan Receptor Binding Affinity

| Receptor Subtype | Inhibition Constant (Ki) | Selectivity vs. V2R | Reference |

|---|---|---|---|

| Human V2 | 0.43 ± 0.06 nM | - | [7] |

| Human V1a | 12.3 ± 0.8 nM | ~29-fold lower affinity | [7] |

| Human V1b | No inhibition at 1 x 10⁻⁶ M | >2300-fold lower affinity |[7] |

Table 2: Tolvaptan's Inhibition of AVP-Induced cAMP Production in Human ADPKD Cells

| Parameter | Value | Tolvaptan Concentration | Reference |

|---|---|---|---|

| Apparent IC₅₀ | ~0.2 nM | - | [8] |

| Maximal Inhibition | Achieved | ≥ 1.0 nM |[8] |

Table 3: Tolvaptan's Effect on AVP-Induced Cell Proliferation in Human ADPKD Cells

| Tolvaptan Concentration | Inhibition of AVP-Stimulated Proliferation | Reference |

|---|---|---|

| 1 x 10⁻¹⁰ M | 30% (P < 0.05) | [8] |

| 1 x 10⁻⁹ M | 43% (P < 0.001) | [8] |

| 1 x 10⁻⁸ M | Complete Blockade |[8] |

Experimental Protocols

The following section details the methodologies for key in vitro experiments that established tolvaptan's efficacy.

1. Cell Culture

-

Human ADPKD Cells: Primary cultures of epithelial cells were established from kidneys of ADPKD patients. Cells were grown in a defined medium (e.g., DMEM/F12 supplemented with serum, insulin, transferrin, selenium, hydrocortisone, and triiodothyronine) to maintain their differentiated phenotype.[8]

-

Receptor-Expressing Cell Lines: HeLa or MDCK cells were stably transfected with the human V2 receptor to create a controlled system for studying receptor-specific effects. These cells were maintained in standard culture media like DMEM supplemented with fetal bovine serum and selection antibiotics.[3][6][9]

2. Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of tolvaptan for vasopressin receptor subtypes.

-

Protocol:

-

Membrane preparations were isolated from cells expressing human V1a, V1b, or V2 receptors.

-

Membranes were incubated with a radiolabeled ligand, typically [³H]AVP, in the presence of varying concentrations of unlabeled tolvaptan.

-

After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The Ki value was calculated using the Cheng-Prusoff equation, based on the IC₅₀ value (the concentration of tolvaptan that inhibits 50% of the specific [³H]AVP binding).[6][7]

-

3. Intracellular cAMP Measurement

-

Objective: To quantify the effect of tolvaptan on AVP-stimulated cAMP production.

-

Protocol:

-

Cultured cells (e.g., human ADPKD cells) were seeded in multi-well plates.

-

Cells were pre-incubated for 30 minutes with various concentrations of tolvaptan (e.g., 10⁻¹² to 10⁻⁷ M) or vehicle.

-

Cells were then stimulated with a fixed concentration of AVP (e.g., 10⁻⁹ M) for an additional 15 minutes.

-

The reaction was stopped, and intracellular cAMP was extracted from the cells.

-

cAMP levels were measured using a competitive enzyme immunoassay (EIA) kit. Data were typically normalized to the AVP-alone condition to determine the dose-dependent inhibitory effect of tolvaptan.[8]

-

4. AQP2 Trafficking via Confocal Microscopy

-

Objective: To visualize the effect of tolvaptan on the subcellular localization of AQP2.

-

Protocol:

-

MDCK cells expressing AQP2 were grown on permeable supports to form a polarized monolayer.

-

Cells were treated with one of the following: vehicle control, AVP or its analog dDAVP (to stimulate AQP2 translocation), or dDAVP plus tolvaptan.

-

After treatment, cells were fixed, permeabilized, and stained with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.

-

The subcellular localization of AQP2 was visualized using confocal laser scanning microscopy. In control cells, AQP2 shows a diffuse intracellular pattern, while dDAVP stimulation causes a sharp relocalization to the apical plasma membrane. Co-treatment with tolvaptan was shown to prevent this membrane insertion, with AQP2 remaining intracellular.[9]

-

5. ERK Activation via Western Blot

-

Objective: To determine if tolvaptan inhibits AVP-induced ERK phosphorylation, a key step in cell proliferation in ADPKD.

-

Protocol:

-

ADPKD cells were treated with AVP in the presence or absence of tolvaptan for a short period (e.g., 15 minutes).

-

Cells were lysed, and total protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was immunoblotted with primary antibodies against phosphorylated ERK (P-ERK) and total ERK.

-

Bands were detected using chemiluminescence, and the ratio of P-ERK to total ERK was quantified to assess the level of ERK activation.[8][10]

-

Conclusion

The initial in vitro studies of tolvaptan provided definitive evidence of its potent and selective antagonism of the vasopressin V2 receptor. Through a series of well-defined experiments, researchers demonstrated that tolvaptan effectively blocks AVP-induced cAMP production, prevents the subsequent translocation of AQP2 water channels, and inhibits downstream pathological processes such as ERK-mediated cell proliferation in ADPKD models.[6][8][9] The quantitative data derived from these studies, including Ki and IC₅₀ values, established a clear dose-dependent efficacy profile that formed the scientific bedrock for its successful clinical application.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

The Early Pharmacological Profile of Tolvaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective, orally active vasopressin V2 receptor antagonist. Its development marked a significant advancement in the management of euvolemic and hypervolemic hyponatremia and, later, in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). This technical guide provides an in-depth overview of the core pharmacological profile of tolvaptan as elucidated during its early research and preclinical development. The document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, presenting quantitative data in structured tables and outlining key experimental methodologies.

Mechanism of Action: Selective Vasopressin V2 Receptor Antagonism

Tolvaptan exerts its pharmacological effect by acting as a competitive antagonist at the arginine vasopressin (AVP) V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which initiates a phosphorylation cascade culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The presence of AQP2 channels increases the reabsorption of free water from the tubular fluid back into circulation.

Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire signaling cascade. This antagonism prevents the AVP-induced rise in intracellular cAMP, leading to a reduction in AQP2 channel insertion into the apical membrane. The result is a decrease in water permeability of the collecting duct, causing an increase in free water excretion (aquaresis) without a significant loss of electrolytes. This aquaretic effect leads to a decrease in urine osmolality and a subsequent increase in serum sodium concentration.

Figure 1: Tolvaptan's antagonistic action on the vasopressin V2 receptor signaling pathway.

In Vitro Pharmacology

The initial characterization of tolvaptan involved a series of in vitro assays to determine its binding affinity, selectivity, and functional antagonism at the vasopressin receptors.

Receptor Binding Affinity and Selectivity

Competitive radioligand binding assays were fundamental in quantifying tolvaptan's affinity for the human V2 receptor and its selectivity over the V1a receptor. These studies demonstrated that tolvaptan is a potent and highly selective V2 receptor antagonist.

| Parameter | Receptor | Value | Species | Reference |

| Ki | Human V2 | 0.43 nM | Human | |

| Ki | Human V1a | 12.3 nM | Human | |

| Selectivity (V1a/V2) | - | ~29-fold | Human | |

| Affinity vs. AVP | Human V2 | ~1.8-2 times higher than AVP | Human |

Table 1: In Vitro Receptor Binding Affinity and Selectivity of Tolvaptan.

Functional Antagonism

Functional assays measuring AVP-induced cAMP production in cells expressing the human V2 receptor confirmed tolvaptan's antagonistic properties. Tolvaptan demonstrated a dose-dependent inhibition of cAMP accumulation, with no intrinsic agonistic activity.

| Parameter | Assay | Value | Cell Line | Reference |

| IC50 | AVP-induced cAMP production | 8.0 nM | HeLa cells expressing human V2 receptor | |

| IC50 | AVP-induced cAMP production | ~0.2 nM | Human ADPKD cyst epithelial cells |

Table 2: In Vitro Functional Activity of Tolvaptan.

Experimental Protocol: V2 Receptor Competitive Binding Assay

This protocol provides a generalized methodology for a competitive radioligand binding assay to determine the Ki of a test compound like tolvaptan for the V2 receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the recombinant human V2 receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris, 10% glycerol) and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

Perform the assay in a 96-well plate format in a final volume of 250 µL per well.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Add assay components to each well in the following order:

-

150 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).

-

50 µL of test compound (tolvaptan) at various concentrations or buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).

-

50 µL of radioligand, [3H]-Arginine Vasopressin ([3H]AVP), at a fixed concentration near its Kd (e.g., 0.5-3.5 nM).

-

-

Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Cell-Based cAMP Functional Assay (HTRF)

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure tolvaptan's ability to antagonize AVP-induced cAMP production.

-

Cell Preparation:

-

Seed cells expressing the human V2 receptor (e.g., HEK293 or CHO) into a 384-well white plate and incubate overnight.

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

-

Compound Addition:

-

Prepare serial dilutions of the antagonist (tolvaptan) in the stimulation buffer.

-

Add the diluted antagonist to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.

-

Prepare the agonist (AVP) at a fixed concentration that elicits a submaximal response (e.g., EC80).

-

Add the AVP solution to all wells except the basal control wells.

-

-

Cell Stimulation and Lysis:

-

Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.

-